Cas no 2302-90-1 (Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-)
![Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]- structure](https://nl.kuujia.com/scimg/cas/2302-90-1x500.png)
2302-90-1 structure
Productnaam:Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-
Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-
- .beta.-Ionone, thiosemicarbazone
- 2302-90-1
- NSC-525538
- NSC525538
- DTXSID20430466
-
- Inchi: InChI=1S/C14H23N3S/c1-10-6-5-9-14(3,4)12(10)8-7-11(2)16-17-13(15)18/h7-8H,5-6,9H2,1-4H3,(H3,15,17,18)/b8-7+,16-11-
- InChI-sleutel: HIWGVXBHBZVTTC-UQQCGOLSSA-N
- LACHT: C/C(=N/NC(=S)N)/C=C/C1C(C)(C)CCCC=1C
Berekende eigenschappen
- Exacte massa: 265.16149
- Monoisotopische massa: 265.16126892g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 417
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.5Ų
- XLogP3: 2.7
Experimentele eigenschappen
- PSA: 50.41
Hydrazinecarbothioamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]- Gerelateerde literatuur
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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